1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound features a pyrido[1,2-a]benzimidazole core, a bicyclic system fused with pyridine and benzimidazole rings. Key substituents include:
- 1-Position: A 2-(2-hydroxyethoxy)ethylamino group, providing hydrophilic character due to the terminal hydroxyl group.
- 3-Position: An isopropyl (propan-2-yl) group, contributing steric bulk and lipophilicity.
Its structural uniqueness lies in the combination of a polar hydroxyethoxyethylamino side chain and a branched alkyl group, which may optimize solubility and target binding in pharmacological contexts.
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)14-11-18(21-7-9-25-10-8-24)23-17-6-4-3-5-16(17)22-19(23)15(14)12-20/h3-6,11,13,21,24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWZSENMLFAYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCOCCO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321006 | |
| Record name | 1-[2-(2-hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612523-58-7 | |
| Record name | 1-[2-(2-hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the hydroxyethoxyethylamino and propan-2-yl groups. Common reagents used in these reactions include various amines, nitriles, and alcohols under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures can act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Kinase Inhibition
It has been noted that similar compounds serve as inhibitors of various kinases, including ALK2 kinase, which plays a role in bone morphogenetic protein (BMP) signaling pathways. This inhibition can be significant in treating conditions related to abnormal bone growth and cancer .
Biochemical Research
The compound's ability to modulate enzymatic activities makes it a candidate for biochemical studies aimed at understanding enzyme regulation and signaling pathways.
Enzyme Modulation
Studies have shown that compounds like this can influence the activity of specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders .
Drug Development
The compound's unique structure makes it a candidate for further drug development, particularly in creating targeted therapies for diseases where current treatments are inadequate.
Formulation Studies
Research into the formulation of this compound for oral or injectable delivery systems is ongoing, focusing on enhancing bioavailability and stability .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of similar pyrido-benzimidazole derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the target compound may exhibit similar properties .
Case Study 2: Kinase Inhibition
In another study focused on ALK2 inhibitors, derivatives of benzimidazole were tested for their ability to inhibit kinase activity in vitro. The findings demonstrated significant inhibition rates comparable to known inhibitors, highlighting the potential of related compounds in therapeutic applications .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | PI3K Inhibition | 0.15 | |
| Compound B | ALK2 Inhibition | 0.25 | |
| Target Compound | Anticancer Activity | TBD |
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Key Features
The table below highlights structural differences and similarities with related pyrido[1,2-a]benzimidazole derivatives:
Pharmacological and Physicochemical Comparisons
Solubility and Reactivity
- Hydroxyethoxyethylamino group (target compound): Increases aqueous solubility due to hydroxyl polarity .
- Methoxyethylamino (): Lower polarity reduces solubility but improves blood-brain barrier penetration .
- Cyclohexylamino (): Highly lipophilic, favoring membrane permeability but requiring formulation optimization .
Q & A
Basic Research Question
- Use fume hoods and nitrile gloves to avoid inhalation/dermal contact.
- Quench reactive intermediates (e.g., nitrile byproducts) with 10% aqueous ethanol before disposal.
- Review SDS for specific hazards (e.g., dust explosivity) and store in airtight containers under nitrogen .
How can SAR studies elucidate the bioactivity of this compound?
Advanced Research Question
- Derivative synthesis : Modify the hydroxyethoxyethylamino group (e.g., replace with piperazinyl or cyclohexylamino moieties) .
- Assay design : Test in vitro against kinase targets using fluorescence polarization. Pair with molecular docking to correlate substituent size/logP with binding pocket compatibility.
- Data analysis : Apply multivariate regression to identify critical substituent parameters (e.g., Hammett σ values) .
What advanced analytical techniques quantify trace impurities?
Advanced Research Question
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities at <0.1% levels.
- NMR relaxation methods : T1/T2 measurements identify residual solvents (e.g., DMSO-d6).
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cu) if cross-coupling steps are used .
How does solvent polarity influence cyclization regioselectivity?
Advanced Research Question
Polar aprotic solvents (e.g., DMF) stabilize nitrile intermediates, directing cyclization to the pyrido ring. In ethanol, hydrogen bonding with the hydroxyethoxy group may favor alternative tautomers. Monitor reaction progress via in situ IR to track intermediate populations . For sterically demanding substrates, switch to toluene to reduce dipole-dipole interactions and improve yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
